Phosphonomethyl iminodiacetic acid hydrate

Adsorption selectivity Glyphosate wastewater treatment IDA-PMIDA separation

Phosphonomethyl iminodiacetic acid hydrate (CAS 5994-61-6; linear formula (HO)₂P(O)CH₂N(CH₂CO₂H)₂·H₂O; molecular weight 227.11 on anhydrous basis) is a white crystalline organophosphonic acid that serves as the sole critical intermediate in the IDA-route synthesis of the herbicide glyphosate. The hydrate form typically contains ≤9% water with purity ≥97.0% calculated on dry substance.

Molecular Formula C5H12NO8P
Molecular Weight 245.12 g/mol
Cat. No. B12062225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonomethyl iminodiacetic acid hydrate
Molecular FormulaC5H12NO8P
Molecular Weight245.12 g/mol
Structural Identifiers
SMILESC(C(=O)O)N(CC(=O)O)CP(=O)(O)O.O
InChIInChI=1S/C5H10NO7P.H2O/c7-4(8)1-6(2-5(9)10)3-14(11,12)13;/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);1H2
InChIKeyQTDRAPLUBFHWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphonomethyl Iminodiacetic Acid Hydrate (PMIDA Hydrate): Technical Specifications and Procurement Baseline for R&D and Industrial Sourcing


Phosphonomethyl iminodiacetic acid hydrate (CAS 5994-61-6; linear formula (HO)₂P(O)CH₂N(CH₂CO₂H)₂·H₂O; molecular weight 227.11 on anhydrous basis) is a white crystalline organophosphonic acid that serves as the sole critical intermediate in the IDA-route synthesis of the herbicide glyphosate [1]. The hydrate form typically contains ≤9% water with purity ≥97.0% calculated on dry substance [2]. Beyond its dominant agrochemical role, PMIDA hydrate functions as a multidentate ligand capable of coordinating metal ions through its phosphonate, carboxylate, and amine groups, forming three five-membered chelate rings per metal center [3]. Its physicochemical profile—melting with decomposition at ~210–215 °C, slight water solubility, insolubility in common organic solvents, and the ability to form salts with alkalis and amines —is foundational for understanding why substitution with structurally similar but functionally distinct analogs (e.g., iminodiacetic acid, nitrilotriacetic acid, or other phosphonates) is not straightforward and requires evidence-based procurement decisions.

Why Phosphonomethyl Iminodiacetic Acid Hydrate Cannot Be Interchanged with Simpler Aminocarboxylate or Phosphonate Chelators


PMIDA hydrate occupies a structurally unique intersection between classical aminopolycarboxylate chelators (e.g., iminodiacetic acid, nitrilotriacetic acid) and industrially prevalent phosphonate scale inhibitors (e.g., EDTMP, HEDP). Unlike IDA, which provides only two carboxylate arms and one amine for tridentate coordination, PMIDA incorporates a phosphonomethyl group that replaces one carboxylate, creating a mixed phosphonate–carboxylate–amine donor set [1]. This substitution fundamentally alters the protonation sequence, metal-ion affinity, and thermal stability profile. The hydrate stoichiometry further distinguishes the commercial product: the defined water content (≤9%) must be accounted for in reaction stoichiometry, particularly in glyphosate synthesis where PMIDA-to-glyphosate molar conversion is critical for yield optimization . Generic substitution with anhydrous PMIDA or the free acid form from non-certified sources introduces batch-to-batch variability in water content that directly impacts oxidation kinetics and product purity. Moreover, the phosphonate anchor uniquely enables irreversible surface binding to metal oxide nanoparticles—a property absent in purely carboxylate-based ligands—making PMIDA hydrate the specific choice for biomedical nanoparticle functionalization applications where stable, non-leachable surface modification is required [2].

Product-Specific Quantitative Evidence Guide: Where Phosphonomethyl Iminodiacetic Acid Hydrate Delivers Measurable Differentiation


PMIDA vs. Iminodiacetic Acid (IDA): Differential Adsorption Affinity on Poly(4-vinylpyridine) Enables Selective Wastewater Separation

In the highly concentrated NaCl waste stream from Roundup (glyphosate) manufacturing, both PMIDA and its structural precursor iminodiacetic acid (IDA) coexist. Because IDA is biodegradable while PMIDA is environmentally persistent, selective separation is a regulatory and operational necessity. Wang and coworkers demonstrated that PMIDA and IDA exhibit markedly different affinities for the basic polymer adsorbent poly(4-vinylpyridine) (PVP), while NaCl shows negligible affinity [1]. Single- and multiple-frontal column tests at temperatures between 23 and 85 °C yielded equilibrium adsorption isotherms and mass-transfer parameters that enable quantitative design of batch and continuous separation processes [1]. A parallel pore and surface diffusion model accurately described breakthrough and elution behavior for the high-affinity solutes (PMIDA and IDA), while a simpler pore diffusion model sufficed for non-retained NaCl [1]. This quantitative adsorption divergence provides the engineering basis for selective recovery of PMIDA from mixed waste streams—a capability not achievable with non-selective adsorbents or simple precipitation methods.

Adsorption selectivity Glyphosate wastewater treatment IDA-PMIDA separation

PMIDA Oxidative Decarboxylation to Glyphosate: Activated Carbon-Catalyzed Yield Reaches 96% Under Mild Conditions

The definitive industrial advantage of the IDA/PMIDA route over the alternative glycine route lies in the efficiency of the final oxidative decarboxylation step. Wei and coworkers demonstrated that using activated carbon as the catalyst with molecular oxygen as the oxidant under low pressure (0.2 MPa) at 80 °C for 100 min with a PMIDA mass fraction of 15%, the yield of glyphosate [N-(phosphonomethyl)glycine] reached 96% [1]. This contrasts with the glycine route, which typically yields lower overall efficiency due to multi-step complexity and byproduct formation [2]. Furthermore, catalyst screening studies by Trans Tech Publications showed that Pd/C catalyst is more active than Pt/C for PMIDA oxidation, with an optimum Pd/C loading of 45 mol/m³ PMIDA [3]. Additional data from the patent literature confirm that under optimized conditions with precious metal catalysts (Pd/C) at 90–100 °C and oxygen pressure of ~30 psig, glyphosate purity of 97% can be achieved with yields up to 96% [4]. These reproducible, high-yield metrics under industrially compatible conditions (low pressure, moderate temperature, inexpensive carbon-based catalyst) establish PMIDA as the economically preferred intermediate.

Glyphosate synthesis Catalytic oxidation Process yield optimization

PMIDA-Stabilized Magnetic Nanoparticles: Surface Area Enhancement to 203 m²/g and Peptide Immobilization to 22 μmol/g vs. Unstabilized Controls

A critical challenge in designing silica-coated Fe₃O₄ magnetic nanoparticles (MNPs) for biomedical applications is achieving high specific surface area and functional group density without particle aggregation. Demin and coworkers demonstrated that using PMIDA as a stabilizing surfactant prior to silica coating dramatically enhances material properties compared to materials synthesized without PMIDA [1]. Specifically, PMIDA-stabilized MNPs subsequently coated with silica and functionalized with 3-aminopropylsilane (APS) achieved a specific surface area of up to 203 m²/g and an amino group loading of up to 1.12 mmol/g [1]. In comparison, routine methods using surfactants such as citric acid or oleic acid typically yield dense silica coatings with significantly lower surface area [1]. The enhanced surface properties directly translated into superior biomolecule loading: silica coating of PMIDA-stabilized MNPs led to peptide (pHLIP) immobilization of up to 22 μmol per gram of MNPs [1]. Additionally, a separate study showed that the presence of PMIDA on the surface of Fe₃O₄@SiO₂ nanocomposites increased doxorubicin (Dox) loading due to specific binding interactions, whereas surface modification with 3-aminopropylsilane alone significantly reduced sorption capacity [2].

Magnetic nanoparticle functionalization Silica coating Peptide immobilization BET surface area

PMIDA-Coated Cobalt Oxide Nanoparticles Exhibit Cancer-Selective Cytotoxicity with No Significant Toxicity to Normal Cells, in Contrast to Doxorubicin

Chattopadhyay and coworkers evaluated the anticancer activity of PMIDA-surface-modified cobalt oxide (CoO) nanoparticles against Jurkat (T-cell lymphoma) and KB (oral carcinoma) cell lines [1]. MTT assay results demonstrated dose-dependent killing of cancer cells: at 25 μg/mL, PMIDA-CoO NPs achieved 58.71% killing of Jurkat cells and 59.71% killing of KB cells, compared to doxorubicin which achieved 61.85% and 59.76% respectively at the same concentration—statistically comparable anticancer efficacy [1]. The critical differentiation emerges in the normal cell toxicity assessment: 'there was no significant difference in cell viability between the cells treated with PMIDA-coated CoO nanoparticles and the cell treated without PMIDA-coated CoO nanoparticles' for normal human lymphocytes and oral squamous epithelial cells [1]. In contrast, prior literature confirmed that doxorubicin exerts toxic effects on normal cells [1]. Flow cytometric analysis further revealed that PMIDA-coated nanoparticles significantly enhance cellular uptake and facilitate apoptosis specifically in cancer cells [1]. This cancer-selective cytotoxicity profile—comparable efficacy to doxorubicin against cancer cells but with markedly reduced toxicity toward normal cells—is a direct consequence of the PMIDA surface modification, which controls Co²⁺ ion leaching and mediates nanoparticle–cell interface interactions.

Cancer nanotechnology Selective cytotoxicity Cobalt oxide nanoparticles Drug delivery

PMIDA vs. IDA and NTA in Cu(II) Complexation: Phosphonate Group Introduces Stronger Tridentate Coordination with Distinct Stability Profile

The coordination chemistry of PMIDA with transition metal ions was systematically compared with its purely carboxylate analogs iminodiacetic acid (IDA) and nitrilotriacetic acid (NTA) by Kiss and coworkers [1]. pH-metric and spectroscopic (absorption and EPR) studies of Cu(II) complexes at 25 °C and ionic strength 0.20 mol dm⁻³ (KCl) revealed that the first PMIDA ligand coordinates very strongly, forming a tridentate equimolar species through the phosphonate oxygen, the amine nitrogen, and one carboxylate oxygen [1]. The second ligand binds much less effectively in an axial-equatorial mode [1]. The results were directly compared with those of IDA and NTA, demonstrating that the replacement of a carboxylate donor with a phosphonate group in PMIDA alters both the stoichiometry and the magnitude of complex stability [1]. Complementing this, hydrothermal synthesis studies confirmed that PMIDA anions trap lanthanide(III) ions in three five-membered chelate rings, producing tricapped trigonal prismatic LaO₈N and monocapped trigonal prismatic YbO₆N geometries [2]. The phosphonate group additionally serves as a surface-anchoring moiety that binds irreversibly to metal oxide surfaces—a property entirely absent in IDA and NTA [3].

Metal complexation Stability constants Aminophosphonate ligands Coordination chemistry

PMIDA Hydrate vs. Anhydrous PMIDA: Defined Water Content (≤9%) Enables Reproducible Stoichiometric Control in Glyphosate Manufacturing

The commercial PMIDA hydrate (CAS 5994-61-6) is specified with a defined water content of ≤9% and purity ≥97.0% calculated on dry substance basis [1]. Industrial specifications typically require PMIDA content ≥98% on dry weight basis, with chlorine content below 0.1% and alkali-insoluble matter ≤0.2% [2]. This level of specification control is industrially consequential because the oxidative decarboxylation of PMIDA to glyphosate is a stoichiometric reaction: each mole of PMIDA (M.W. 227.11, anhydrous basis) yields one mole of glyphosate. Undefined or variable water content in non-certified anhydrous PMIDA sources introduces systematic errors in molar calculations for reactor charging, catalyst loading (optimized at 45 mol/m³ PMIDA for Pd/C systems [3]), and oxidant stoichiometry. The resulting batch-to-batch variability in conversion efficiency and byproduct profile (particularly formaldehyde and aminomethylphosphonic acid, AMPA) directly compromises glyphosate yield and purity. The hydrate form, with its analytically bounded water content, provides a well-defined starting mass that enables precise process control.

Hydrate stoichiometry Process consistency Glyphosate intermediate specification Batch reproducibility

Best Research and Industrial Application Scenarios for Phosphonomethyl Iminodiacetic Acid Hydrate Based on Quantitative Differentiation Evidence


Glyphosate Manufacturing via the IDA Route: Maximizing Yield Through Optimized PMIDA Oxidation

PMIDA hydrate is the irreplaceable intermediate in the globally dominant IDA-route glyphosate synthesis. The evidence demonstrates that activated carbon-catalyzed air oxidation of PMIDA achieves 96% glyphosate yield under mild conditions (0.2 MPa, 80 °C, 100 min, 15% PMIDA mass fraction) [Section 3, Evidence 2]. Pd/C catalyst systems further deliver up to 96% yield with 97% product purity at 90–100 °C [Section 3, Evidence 2]. Procurement of specification-controlled PMIDA hydrate (≥98% purity, ≤9% water, chlorine <0.1%) ensures stoichiometric precision in catalyst loading (optimized at 45 mol Pd/m³ PMIDA) and reproducible reactor performance at industrial scale [Section 3, Evidence 6].

Selective Wastewater Separation of PMIDA from IDA in Glyphosate Production Effluents

The differential adsorption affinity of PMIDA versus IDA on poly(4-vinylpyridine) adsorbent provides the engineering foundation for selective recovery of non-biodegradable PMIDA from mixed waste streams containing biodegradable IDA and NaCl [Section 3, Evidence 1]. The quantitative adsorption isotherms and mass-transfer parameters determined at 23–85 °C enable design of continuous chromatographic separation processes. This application scenario is directly relevant for glyphosate manufacturers facing increasingly stringent wastewater phosphorus discharge regulations.

Biomedical Nanoparticle Engineering: High-Surface-Area Silica-Coated Magnetic Nanocarriers

PMIDA hydrate is a uniquely effective surfactant for stabilizing Fe₃O₄ magnetic nanoparticles prior to silica coating, achieving specific surface areas up to 203 m²/g and amino group loading of 1.12 mmol/g [Section 3, Evidence 3]. This enables peptide immobilization capacity of 22 μmol/g MNPs—critical for drug delivery, MRI contrast agent design, and bioseparation applications. The phosphonate group's irreversible binding to the iron oxide surface ensures that the PMIDA coating remains stable under physiological conditions, unlike carboxylate-based surfactants that may leach over time [Section 3, Evidence 5].

Cancer-Selective Nanoparticle Therapeutics: PMIDA-CoO as a Doxorubicin-Alternative Platform

PMIDA-surface-modified cobalt oxide nanoparticles demonstrate anticancer efficacy comparable to doxorubicin (58.71% vs. 61.85% Jurkat cell killing at 25 μg/mL) while exhibiting no significant toxicity toward normal human lymphocytes and oral epithelial cells [Section 3, Evidence 4]. This cancer-selective cytotoxicity profile, attributed to PMIDA-mediated control of Co²⁺ ion leaching and enhanced cancer-cell uptake, positions PMIDA-CoO nanoparticles as a promising platform for developing next-generation anticancer therapeutics with a potentially favorable therapeutic index. Procurement of high-purity PMIDA hydrate is essential for reproducible nanoparticle surface functionalization and consistent biological performance.

Quote Request

Request a Quote for Phosphonomethyl iminodiacetic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.